molecular formula C24H21NO B608270 Jwh-022 CAS No. 209414-16-4

Jwh-022

Cat. No. B608270
CAS RN: 209414-16-4
M. Wt: 339.43
InChI Key: IVVCMEGHVSDGFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JWH-022 is a cannabimimetic indole that is structurally related to JWH-018 . It is a mildly selective agonist of the peripheral cannabinoid (CB2) receptor . The molecular formula of JWH-022 is C24H21NO .


Molecular Structure Analysis

The molecular structure of JWH-022 consists of 24 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom . The average mass is 339.430 Da and the mono-isotopic mass is 339.162323 Da .


Physical And Chemical Properties Analysis

JWH-022 has a density of 1.1±0.1 g/cm3, a boiling point of 535.3±33.0 °C at 760 mmHg, and a flash point of 277.5±25.4 °C . It has a molar refractivity of 107.6±0.5 cm3, a polar surface area of 22 Å2, and a molar volume of 312.0±7.0 cm3 .

Scientific Research Applications

Synthetic Cannabinoids

JWH-022 is structurally similar to a new class of synthetic cannabinoids, which are known as new psychoactive substances (NPS). These substances contain alkene modifications to the tail region of the synthetic cannabinoid core structure . The nomenclature denotes these new analogues as pent-4en or but-3en species .

Toxicity Studies

In vitro assessment of cannabinoid receptor 1 (CB1) activation via the β-arrestin 2 recruitment was studied for three (3) pent-4en analogues, one (1) but-3en analogue, and one (1) principal metabolite . This research helps in understanding the potential toxicity of these substances .

Forensic Investigations

The detection of JWH-022 and its analogues in forensic toxicology cases, including postmortem and impaired driving investigations, is another application . This helps in identifying the cause or contribution to impairment or death .

Public Health and Safety

The emergence of synthetic cannabinoids like JWH-022 has implications for public health and safety officials, law enforcement, clinicians, medical examiners, and coroners . They need to consider the involvement of emergent synthetic cannabinoids in their work .

Drug Screening

Methods have been developed to screen for JWH-022 and other synthetic cannabinoids in oral fluid . This is important for detecting drug use, especially in settings like workplaces, rehabilitation centers, and law enforcement .

Neurobiological and Behavioral Studies

Research has been conducted to understand the effects of JWH-022 on neurobiology and behavior . For instance, studies have shown that adolescent male mice acquired operant behavior (lever pressing) for JWH-018 .

Safety And Hazards

JWH-022 is not intended for human or veterinary use . The specific safety and hazard information for JWH-022 is not available in the current literature.

properties

IUPAC Name

naphthalen-1-yl-(1-pent-4-enylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO/c1-2-3-8-16-25-17-22(20-13-6-7-15-23(20)25)24(26)21-14-9-11-18-10-4-5-12-19(18)21/h2,4-7,9-15,17H,1,3,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVCMEGHVSDGFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016344
Record name JWH-022
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Pentenyl)-3-(1-naphthoyl)indole

CAS RN

209414-16-4
Record name JWH-022
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209414164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH-022
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-022
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA9G132G9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.